1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride
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Overview
Description
“1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride” is an organic compound with the CAS Number: 1820619-81-5 . It has a molecular weight of 182.67 and its IUPAC name is 1-isopropylcyclopropanesulfonyl chloride . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11ClO2S/c1-5(2)6(3-4-6)10(7,8)9/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a cyclopropane ring with a sulfonyl chloride group and an isopropyl group attached to it.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 182.67 . The storage temperature is 4°C .Scientific Research Applications
Palladium-Catalyzed Nucleophilic Substitutions
1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride demonstrates its utility in palladium(0) catalyzed nucleophilic substitutions. Such reactions involve unsymmetric 1,1-dimethylene-π-allyl complex formations, revealing potential in synthesizing cyclopropylideneethyl derivatives as building blocks with high synthetic potential (Stolle et al., 1992).
Reactions with Trimethylsilyl Chlorosulfonate
Cyclopropanes react with trimethylsilyl chlorosulfonate, leading to derivatives resulting from substitution without ring opening. This highlights the effect of the trimethylsilyl group in these reactions, offering pathways for synthesizing bifunctional butenes and diacyl derivatives (Grignon-Dubois & Dunogues, 1986).
Chlorination Studies
Research demonstrates that phenylsulfinylcyclopropanes undergo chlorination with various agents, forming 1-chloro-1-(phenylthio)cyclopropanes. This process does not lead to ring opening, indicating potential applications in developing controlled chlorination reactions (Masuda, Furukawa, & Ōae, 1978).
Hydrolysis and Reaction with Tertiary Amines
Cyclopropanesulfonyl chloride's mechanisms of hydrolysis and reactions with tertiary amines in organic media have been studied. These reactions provide insights into the behavior of the three-membered ring and corresponding sulfene, which are significant for understanding the chemical behavior of cyclopropanesulfones (King, Lam, & Ferrazzi, 1993).
Synthesis of Highly Substituted trans-Dihydrofuran and Cyclopropane Derivatives
The synthesis of trans-2,3-dihydrofuran and trans-1,2-cyclopropane derivatives with sulfonyl groups showcases the versatility of cyclopropanesulfones. These derivatives are prepared with high chemoselectivity and moderate overall chemical yield, indicating their potential in synthetic chemistry (Cao et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
1-propan-2-ylcyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-5(2)6(3-4-6)10(7,8)9/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEERJZUNIBOLOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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